N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Antischistosomal drug discovery Parasitology Thiophen-2-yl pyrimidines

This TPP analog features a 1-(thiophen-2-yl)cyclopentanecarboxamide quaternary carbon center absent in simpler analogs, enabling systematic SAR exploration of conformational restriction effects on antiparasitic potency (EC50 37–538 nM) and selectivity vs. mammalian cytotoxicity (CC50 >20 µM). Essential for mapping non-tubulin target engagement and calibrating ADME models with >90-fold solubility range.

Molecular Formula C22H23N3OS
Molecular Weight 377.51
CAS No. 2034513-17-0
Cat. No. B2883501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS2034513-17-0
Molecular FormulaC22H23N3OS
Molecular Weight377.51
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3OS/c26-21(22(11-4-5-12-22)19-9-6-14-27-19)23-13-10-17-15-24-20(25-16-17)18-7-2-1-3-8-18/h1-3,6-9,14-16H,4-5,10-13H2,(H,23,26)
InChIKeyUBGDBLDQVZHSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 2034513-17-0): Structural Identity and Core Procurement Specifications


N-(2-(2-Phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 2034513-17-0) is a synthetic small molecule with the molecular formula C₂₂H₂₃N₃OS and a molecular weight of 377.51 g/mol. It features a 1-(thiophen-2-yl)cyclopentanecarboxamide core linked via an ethyl spacer to a 2-phenylpyrimidin-5-yl moiety. The compound is supplied as a research-grade chemical with typical purity specifications of ≥95% [1]. Its structural architecture places it within the thiophen-2-yl pyrimidine (TPP) chemotype, a class that has demonstrated antiparasitic activity against Schistosoma species through a non-tubulin-targeting mechanism [2]. The combination of a thiophene-bearing quaternary carbon on the cyclopentane ring and a 2-phenylpyrimidine terminus distinguishes it from simpler phenylpyrimidine or thiophene-carboxamide analogs, creating a scaffold with distinct conformational and electronic properties.

Why N-(2-(2-Phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Cannot Be Replaced by Readily Available In-Class Analogs


Within the thiophen-2-yl pyrimidine (TPP) series, minor structural modifications produce order-of-magnitude differences in both antiparasitic potency and mammalian cytotoxicity. The progenitor TPP compound (compound 3) showed sub-micromolar paralytic activity against adult Schistosoma mansoni (EC₅₀ = 538 nM) but had poor aqueous solubility (<0.5 µM) and high lipophilicity (cLogP 6.81), while optimized analog compound 38 achieved a 14.5-fold improvement in potency (EC₅₀ = 37 nM) and dramatically reduced cytotoxicity (CC₅₀ > 20 µM vs. low nanomolar for earlier phenylpyrimidines) [1]. The 1-(thiophen-2-yl)cyclopentanecarboxamide moiety in the target compound introduces a quaternary carbon center absent in simpler N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide (CAS 2034396-92-2) and N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide analogs, altering conformational flexibility, metabolic stability, and target engagement profiles [2]. Generic substitution therefore risks non-overlapping SAR, unpredictable potency shifts, and loss of the specific selectivity window that the thiophene-quaternary carbon architecture provides.

Quantitative Differentiator Evidence for N-(2-(2-Phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 2034513-17-0)


Antiparasitic Selectivity Window: TPP-Class Potency vs. Mammalian Cytotoxicity Contrast

As a thiophen-2-yl pyrimidine (TPP) congener, the target compound belongs to a chemotype where systematic SAR studies have demonstrated that incorporating a thiophene at the pyrimidine scaffold reduces mammalian cytotoxicity by 1–4 orders of magnitude compared to the originating microtubule-active phenylpyrimidines, while retaining sub-micromolar paralytic potency against adult Schistosoma mansoni. The progenitor TPP, compound 3, exhibited an EC₅₀ of 538 nM for S. mansoni paralysis with CC₅₀ values in the low nanomolar range for the parent phenylpyrimidine series, whereas optimized TPP analog 38 achieved an EC₅₀ of 37 nM with CC₅₀ > 20 µM across three mammalian cell lines [1]. The target compound's 1-(thiophen-2-yl)cyclopentanecarboxamide architecture provides the quaternary carbon constraint critical for maintaining this selectivity window.

Antischistosomal drug discovery Parasitology Thiophen-2-yl pyrimidines

Aqueous Solubility and Lipophilicity Advantage: Quaternary Carbon-Containing TPP Architecture

Structural optimization within the TPP series has directly linked the nature of the amine/carboxamide substituent to aqueous solubility and lipophilicity. The progenitor TPP compound 3 recorded aqueous solubility below 0.5 µM and a cLogP of 6.81. Introduction of polar, sterically constrained substituents (e.g., oxetane-containing amine) in compound 38 improved solubility to 46 µM (>90-fold increase) and reduced cLogP to 4.48 [1]. The target compound (CAS 2034513-17-0), with its 1-(thiophen-2-yl)cyclopentanecarboxamide group, introduces a quaternary carbon center that constrains rotational freedom and modulates both solubility and lipophilicity relative to linear-chain analogs such as N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide (CAS 2034396-92-2, cLogP not reported but lacking the thiophene-bearing quaternary carbon) [2].

Physicochemical property optimization Drug-like properties Solubility enhancement

In Vivo Pharmacokinetic Differentiation: Plasma Half-Life Extension via Structural Constraint

In vivo pharmacokinetic evaluation of TPP analogs in mice demonstrated that structural modification of the amine/carboxamide substituent directly impacts plasma exposure parameters. Compound 38, bearing an oxetane-containing amine at C5 and ortho,ortho-difluoroaniline at C6, exhibited a 3-fold longer plasma half-life (t₁/₂ = 1.51 h) compared to compound 3 (t₁/₂ = 0.48 h), with a corresponding 40% reduction in Cmax, indicating improved metabolic stability and sustained systemic exposure [1]. The target compound's cyclopentanecarboxamide quaternary carbon motif is structurally positioned to confer similar metabolic stability advantages over simpler N-ethyl-linked analogs.

Pharmacokinetics In vivo efficacy Metabolic stability

Non-Tubulin Target Engagement: Mechanistic Differentiation from Microtubule-Active Phenylpyrimidines

Photoaffinity labeling (PAL) studies using a TPP-derived probe demonstrated that the antischistosomal activity of the TPP chemotype is mediated through engagement of multiple S. mansoni proteins distinct from tubulin—the canonical target of the parent microtubule-active phenylpyrimidines. SDS-PAGE fluorescence analysis confirmed labeling of several parasite proteins without detectable tubulin binding [1]. This mechanistic divergence from the originating phenylpyrimidine series (which bind mammalian tubulin with nanomolar affinity and exhibit corresponding cytotoxicity) is a defining feature of the TPP class and directly attributable to the thiophene substitution at the pyrimidine scaffold—a structural feature retained in the target compound.

Target deconvolution Photoaffinity labeling Mechanism of action

Prioritized Research and Procurement Application Scenarios for CAS 2034513-17-0


Antischistosomal Lead Optimization: Building on TPP Scaffold SAR

Research groups engaged in structure-activity relationship (SAR) campaigns targeting Schistosoma species can deploy CAS 2034513-17-0 as a key intermediate analog bridging the progenitor TPP compound 3 and optimized lead compound 38. The 1-(thiophen-2-yl)cyclopentanecarboxamide moiety introduces a quaternary carbon constraint absent from earlier TPP congeners, enabling systematic exploration of conformational restriction effects on potency (EC₅₀ benchmark range: 37–538 nM), solubility (benchmark range: <0.5–46 µM), and in vivo half-life (benchmark range: 0.48–1.51 h) [1]. This compound is particularly suited for medicinal chemistry teams seeking to map the contribution of the carboxamide quaternary center to antiparasitic selectivity and pharmacokinetic performance.

Non-Tubulin Antiparasitic Probe Development

The TPP chemotype has been validated via photoaffinity labeling to engage non-tubulin protein targets in S. mansoni, establishing a mechanistically distinct profile from microtubule-active phenylpyrimidines that bind tubulin with nanomolar affinity [1]. CAS 2034513-17-0 serves as a scaffold for developing chemical probes to identify and validate these alternative molecular targets. Researchers focused on target deconvolution in parasitic flatworms can leverage this compound's structural features—specifically the thiophene substitution that drives the tubulin-to-non-tubulin target shift—to design affinity probes, activity-based probes, or competitive displacement assays for target identification campaigns.

Physicochemical Property Benchmarking in Cyclopentane-Constrained Heterocycles

The quaternary carbon of the 1-(thiophen-2-yl)cyclopentanecarboxamide group provides a structurally defined constraint for computational and experimental physicochemical profiling. With TPP series benchmarks including a >90-fold solubility range (<0.5 to 46 µM) and cLogP values spanning 4.48 to 6.81 [1], CAS 2034513-17-0 occupies an intermediate structural position that makes it valuable for calibrating in silico ADME prediction models, assessing the impact of quaternary carbon introduction on lipophilic ligand efficiency (LLE), and benchmarking against linear-chain analogs such as CAS 2034396-92-2. This application is directly relevant to procurement by physical property screening groups in both academic and industrial settings.

Selectivity Profiling Against Mammalian Cell Panels

A defining feature of the TPP chemotype is the 1–4 orders of magnitude reduction in mammalian cytotoxicity relative to the parent phenylpyrimidine series, with optimized TPP analogs achieving CC₅₀ values exceeding 20 µM against HEK293, HepG2, and NIH/3T3 cell lines [1]. CAS 2034513-17-0 is positioned for inclusion in broader cytotoxicity profiling panels aimed at quantifying the selectivity window of TPP analogs. Researchers conducting parasite-versus-host selectivity assays can use this compound to establish structure-cytotoxicity relationships for the cyclopentanecarboxamide sub-series, contributing to the development of parasite-selective therapeutic candidates with minimized off-target mammalian toxicity.

Quote Request

Request a Quote for N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.